molecular formula C11H14INS B12710524 4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide CAS No. 96160-01-9

4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide

Cat. No.: B12710524
CAS No.: 96160-01-9
M. Wt: 319.21 g/mol
InChI Key: MSLIIMQZEBURFZ-UHFFFAOYSA-M
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Description

4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide is a chemical compound that belongs to the thiazolium family. Thiazolium compounds are known for their diverse biological activities and are often used in various fields of scientific research. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with a methyl group and a 4-methylphenyl group, along with an iodide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide typically involves the reaction of 4-methylbenzaldehyde with thioamide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazole ring. The final step involves the addition of methyl iodide to yield the desired thiazolium iodide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolium salts.

Scientific Research Applications

4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide involves its interaction with various molecular targets. The thiazolium ring can interact with enzymes and proteins, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Specific molecular targets and pathways can vary depending on the application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dihydro-3-methyl-2-(methylthio)thiazolium iodide
  • 4,5-Dihydro-3-methyl-2-(4-methoxyphenyl)thiazolium iodide
  • 4,5-Dihydro-3-methyl-2-(4-chlorophenyl)thiazolium iodide

Uniqueness

4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide is unique due to its specific substitution pattern on the thiazole ring. The presence of the 4-methylphenyl group imparts distinct chemical and biological properties, differentiating it from other thiazolium compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

96160-01-9

Molecular Formula

C11H14INS

Molecular Weight

319.21 g/mol

IUPAC Name

3-methyl-2-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-3-ium;iodide

InChI

InChI=1S/C11H14NS.HI/c1-9-3-5-10(6-4-9)11-12(2)7-8-13-11;/h3-6H,7-8H2,1-2H3;1H/q+1;/p-1

InChI Key

MSLIIMQZEBURFZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C2=[N+](CCS2)C.[I-]

Origin of Product

United States

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